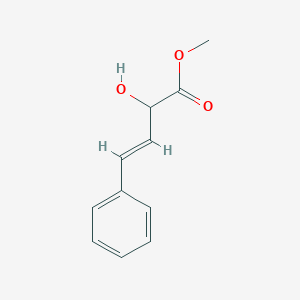

Methyl 2-hydroxy-4-phenylbut-3-enoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl (E)-2-hydroxy-4-phenylbut-3-enoate |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,10,12H,1H3/b8-7+ |

InChI Key |

XVWDLSYYNQHVGI-BQYQJAHWSA-N |

Isomeric SMILES |

COC(=O)C(/C=C/C1=CC=CC=C1)O |

Canonical SMILES |

COC(=O)C(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Catalytic Approaches in the Stereoselective Synthesis of Methyl 2-hydroxy-4-phenylbut-3-enoate

The stereoselective synthesis of this compound hinges on the precise control of the hydroxyl group's configuration and the geometry of the carbon-carbon double bond. Catalytic methods are paramount in achieving this control with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-oxygen bonds, which are central to the synthesis of the target molecule.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. A plausible strategy for the synthesis of the this compound backbone involves a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling could be envisioned between a vinyl halide or triflate bearing the 2-hydroxy- and ester functionalities and phenylboronic acid. This approach would directly install the phenyl group at the C4 position.

Another potential route is the Heck reaction, coupling an aryl halide (e.g., iodobenzene) with a suitable 2-hydroxy-but-3-enoate derivative. The success of these strategies would depend on the availability and stability of the requisite coupling partners. While direct palladium-catalyzed α-hydroxylation of a pre-formed β,γ-unsaturated ester is a conceivable transformation, it remains a less explored area for this specific substrate class.

| Reaction Type | Catalyst | Reactant 1 | Reactant 2 | Potential Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Phenylboronic acid | Methyl 4-bromo-2-hydroxybut-3-enoate | This compound |

| Heck Reaction | Pd(OAc)₂ | Iodobenzene | Methyl 2-hydroxybut-3-enoate | This compound |

Ruthenium-catalyzed olefin metathesis offers a powerful method for the formation of the C3-C4 double bond in this compound. A cross-metathesis reaction between styrene (B11656) and a suitable acrylate (B77674) derivative, such as methyl 2-hydroxyacrylate, could directly yield the desired product. The choice of the ruthenium catalyst, such as Grubbs' second-generation catalyst, would be crucial to control the stereoselectivity of the newly formed double bond. hrpub.orgnih.gov

Furthermore, tandem reactions involving ruthenium catalysis can be envisioned. For example, a tandem olefin metathesis followed by an in-situ oxidation could be a highly efficient process. organic-chemistry.orgnih.gov This would involve the cross-metathesis of a simpler olefin with an appropriate partner, followed by a ruthenium-catalyzed allylic hydroxylation to introduce the hydroxyl group at the C2 position.

| Catalyst | Reaction Type | Reactant 1 | Reactant 2 | Key Transformation |

| Grubbs' 2nd Gen. | Cross-Metathesis | Styrene | Methyl 2-hydroxyacrylate | C=C bond formation |

| Ruthenium Alkylidene | Tandem Metathesis/Oxidation | Allyl alcohol derivative | Styrene | C=C formation and subsequent α-hydroxylation |

Copper-catalyzed reactions are well-established for various transformations, including conjugate additions and hydroxylations. A potential copper-mediated route to this compound could involve the conjugate addition of a nucleophile to a phenyl-substituted α,β-unsaturated ester, followed by an α-hydroxylation step.

However, the direct copper-mediated hydroxylation of the α-position of a β,γ-unsaturated ester without a directing group is not a well-precedented transformation in the literature. Most copper-mediated hydroxylations target C-H bonds adjacent to coordinating groups or are employed for the hydroxylation of aryl systems. Therefore, the application of this methodology for the direct synthesis of the target molecule remains a topic for further research.

Organocatalytic Asymmetric Syntheses of this compound

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts.

A highly convergent and stereoselective approach to this compound can be achieved through a chiral amine-catalyzed aldol (B89426) reaction. This reaction would involve the condensation of methyl glyoxylate (B1226380) with phenylacetaldehyde. The use of a chiral amine catalyst, such as a proline derivative, can induce high levels of enantioselectivity in the formation of the new stereocenter at the C2 position. researchgate.net

Alternatively, an asymmetric Michael addition of a hydroxylamine (B1172632) equivalent to methyl cinnamate (B1238496), catalyzed by a chiral amine, could provide a pathway to the desired product after subsequent functional group manipulations. The success of this approach would rely on the development of suitable reaction conditions to control both the regio- and stereoselectivity of the addition.

| Catalyst Type | Reaction | Reactant 1 | Reactant 2 | Key Advantage |

| Chiral Proline Derivative | Aldol Reaction | Methyl glyoxylate | Phenylacetaldehyde | Direct formation of C2-C3 bond and stereocenter |

| Chiral Amine | Michael Addition | Hydroxylamine equivalent | Methyl cinnamate | Potential for high enantioselectivity |

Chiral Brønsted Acid/Base Catalysis for Enantiocontrol

The enantioselective synthesis of α-hydroxy esters from activated carbonyl compounds is a significant application of chiral Brønsted acid catalysis. While a direct application to this compound is not explicitly detailed in the literature, the reaction of unactivated cyclic ketones with ethyl glyoxylate, catalyzed by a chiral phosphoric acid, demonstrates the potential of this approach. This reaction proceeds via an enol pathway, yielding aldol products with moderate syn-selectivity and good enantioselectivity.

A plausible route to this compound using this methodology would involve the enantioselective aldol reaction of a suitable enolizable precursor with a glyoxylate ester in the presence of a chiral Brønsted acid. The catalyst would activate the glyoxylate, facilitating a highly stereocontrolled attack by the enol nucleophile.

Table 1: Chiral Phosphoric Acid-Catalyzed Aldol Reaction of Cyclic Ketones with Ethyl Glyoxylate

| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Cyclohexanone | 10 | 24 | 85 | 80:20 | 88 |

| 2 | Cyclopentanone | 10 | 36 | 78 | 75:25 | 85 |

| 3 | Tetralone | 10 | 48 | 72 | 82:18 | 90 |

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations and Derivatizations

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts capable of generating a variety of reactive intermediates from aldehydes. The reaction of cinnamaldehyde (B126680), a logical precursor to the 4-phenylbut-3-ene moiety, with various electrophiles under NHC catalysis is well-established. For instance, the NHC-catalyzed reaction of α-bromoenals with 2-aminoaldehydes proceeds through an α,β-unsaturated acylazolium intermediate. This intermediate undergoes a highly enantioselective Michael addition, ultimately leading to chiral dihydroquinolines.

A hypothetical NHC-catalyzed route to this compound could involve the reaction of cinnamaldehyde with a suitable electrophile that could be converted to the methyl ester. The NHC would generate a homoenolate equivalent from cinnamaldehyde, which would then undergo a stereoselective reaction to introduce the hydroxyl and ester functionalities at the α-position.

Biocatalytic and Chemoenzymatic Pathways to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While a direct biocatalytic synthesis of the target molecule is not reported, several related chemoenzymatic strategies have been developed for similar structures.

Enzymatic Hydroxylation and Resolution Techniques

The kinetic resolution of racemic allylic alcohols using lipases is a common and effective method for obtaining enantiomerically pure compounds. For instance, racemic 4-arylbut-3-en-2-ols have been successfully resolved through lipase-catalyzed enantiomer-selective acetylation. This suggests that a racemic mixture of this compound could be resolved using a suitable lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol.

Furthermore, a chemoenzymatic approach has been developed for the synthesis of the related saturated compound, ethyl (R)-2-hydroxy-4-phenylbutyrate. This process involves the lipase-catalyzed resolution of the racemic ester. Lipase AK has been shown to be effective for this resolution, providing the (R)-enantiomer with high enantiomeric excess.

Lipase-Catalyzed Transesterification and Asymmetric Transformations

Lipase-catalyzed transesterification is another powerful tool for kinetic resolution. The resolution of aromatic Morita-Baylis-Hillman adducts has been achieved with excellent enantioselectivity using lipases from Pseudomonas fluorescens and Pseudomonas cepacia. This methodology could potentially be adapted for the resolution of a racemic mixture of this compound.

Whole-Cell Biotransformations for Precursor Derivatization

Whole-cell biotransformations can be employed for the synthesis of chiral precursors. For example, engineered Corynebacterium glutamicum has been used for the efficient bioconversion of trans-cinnamic acid to cinnamaldehyde, a key starting material for the synthesis of the target molecule.

Additionally, a highly efficient chemoenzymatic method for producing ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate involves the asymmetric reduction of the corresponding α,β-diketoester using Pichia pastoris. This chiral α-hydroxy-β-ketoester could then be further transformed into the desired α-hydroxy-β,γ-unsaturated ester through selective reduction of the keto group and subsequent dehydration.

Table 2: Biocatalytic Asymmetric Reduction of Ethyl 2,4-dioxo-4-phenylbutyrate

| Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Pichia pastoris CBS 704 | >95 | >98 |

| Saccharomyces cerevisiae | 80 | 98 |

Non-Catalytic and Stoichiometric Syntheses of this compound

Stoichiometric methods provide a direct, albeit less atom-economical, route to complex molecules. A documented synthesis of the related compound, (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, involves the reaction of acetophenone (B1666503) with dimethyloxalate in the presence of sodium hydride. This Claisen-type condensation provides the keto-enol tautomer of the desired product. The 4-oxo group in this intermediate could then be selectively reduced to a hydroxyl group, followed by dehydration to introduce the double bond, yielding the target compound.

The classic aldol reaction, involving the addition of a pre-formed enolate to an aldehyde, represents a fundamental stoichiometric approach. A plausible, though not explicitly reported, synthesis of this compound would involve the reaction of the enolate of methyl acetate (B1210297) with cinnamaldehyde. This would be followed by trapping of the resulting alkoxide and subsequent workup to yield the desired β-hydroxy ester.

Table 3: Stoichiometric Synthesis of (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Acetophenone | Dimethyloxalate | Sodium Hydride | Dimethoxyethane | (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate |

Conventional Multistep Linear Synthesis Strategies

One documented multistep synthesis for a closely related compound, (R)-2-hydroxy-4-phenylbutanoate, initiates with readily available starting materials, benzaldehyde (B42025) and pyruvic acid. This process involves a sequence of four key reactions: condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and finally, double-bond hydrogenation to yield the target product. This linear approach allows for the systematic construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner.

Another established linear strategy is the Reformatsky reaction, which is a classic method for the formation of β-hydroxy esters. wikipedia.orglibretexts.orgnumberanalytics.com In a potential application for the synthesis of this compound, this reaction would involve the condensation of an aldehyde, such as cinnamaldehyde, with an α-halo ester in the presence of metallic zinc. The organozinc intermediate formed in situ would then react with the aldehyde to generate the desired β-hydroxy ester framework. Subsequent esterification with methanol (B129727) would yield the final product.

A further example of a multistep synthesis involves the use of malic acid as a starting material for producing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates. elsevierpure.com This strategy employs a Friedel-Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, derived from malic acid. This approach highlights the utility of chiral pool starting materials in constructing complex molecules.

Condensation and Esterification Reactions

Condensation and esterification reactions are fundamental transformations in the synthesis of this compound, forming the core of many synthetic routes.

Condensation Reactions: The Claisen-Schmidt condensation is a key reaction for forming the carbon-carbon bond that constitutes the backbone of the target molecule. This reaction typically involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. For instance, the synthesis of a precursor to the target molecule can be achieved through the condensation of benzaldehyde with a ketone.

A specific example is the synthesis of (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, a related compound, which is prepared from the condensation of acetophenone and dimethyloxalate. researchgate.net This reaction demonstrates the formation of the butenoate structure through a condensation strategy.

Esterification Reactions: Esterification is a crucial step to introduce the methyl ester functionality. The Fischer-Speier esterification is a common acid-catalyzed method for this purpose. This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While a direct Fischer esterification could be envisioned, it is often more practical to perform a transesterification or to esterify a precursor carboxylic acid. In the multistep synthesis starting from benzaldehyde and pyruvic acid, an esterification step is explicitly included to form the methyl ester.

The following table summarizes a selection of reactants and reaction types for the synthesis of the core structure of this compound:

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Benzaldehyde | Pyruvic Acid | Aldol Condensation | β-hydroxy-α-keto acid |

| Acetophenone | Dimethyloxalate | Claisen Condensation | β-diketo ester |

| Cinnamaldehyde | α-halo ester & Zinc | Reformatsky Reaction | β-hydroxy ester |

Atom-Economical and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry and atom economy have become increasingly important in the design of synthetic routes. These principles aim to maximize the incorporation of starting materials into the final product, minimize waste, and utilize more environmentally benign reagents and conditions.

Solvent-Free and Water-Mediated Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a compelling alternative. Aldol and Claisen-Schmidt condensations, which are key steps in the synthesis of the butenoate backbone, have been successfully performed under solvent-free conditions. researchgate.nettruman.edunih.govnih.govyoutube.com These reactions can be initiated by grinding the solid reactants with a solid base, such as sodium hydroxide. The absence of a solvent simplifies the work-up procedure, reduces waste, and can sometimes lead to higher yields and selectivity.

Utilization of Renewable Feedstocks and Sustainable Reagents

The use of renewable feedstocks is a key aspect of sustainable chemistry. Malic acid, which can be produced through the fermentation of biomass, represents a viable renewable starting material for the synthesis of related butanoate structures. researchgate.netscilit.commdpi.comd-nb.infobohrium.com A synthetic route that begins with malic acid to produce methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been reported, demonstrating the feasibility of using bio-based platform chemicals in the synthesis of these compounds. elsevierpure.com

Furthermore, the use of biocatalysts, such as enzymes, is a hallmark of green chemistry. nih.govchemistryjournals.netillinois.edunumberanalytics.comresearchgate.net Chemoenzymatic routes, which combine chemical and enzymatic steps, can offer high selectivity and mild reaction conditions. nih.govnih.govacs.orgmdpi.comcabidigitallibrary.org For instance, the asymmetric reduction of a keto-ester precursor to a chiral hydroxy-ester can be efficiently achieved using ketoreductases. This approach avoids the need for chiral auxiliaries or expensive and potentially toxic heavy metal catalysts.

Process Intensification and Reaction Efficiency Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. pharmafeatures.comcobaltcommunications.compharmasalmanac.comresearchgate.netfrontiersin.org In the context of fine chemical synthesis, this can involve the use of continuous flow reactors, microreactors, or alternative energy sources like microwaves or ultrasound to enhance reaction rates and improve heat and mass transfer.

While specific applications of process intensification for the synthesis of this compound are not widely reported, the principles can be readily applied. For example, conducting condensation or esterification reactions in a continuous flow system could offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety, especially for exothermic reactions. The integration of reaction and separation steps, such as reactive distillation, is another process intensification strategy that could potentially streamline the synthesis and purification of the target molecule.

The following table provides a comparative overview of conventional versus green chemistry approaches for key synthetic steps:

| Synthetic Step | Conventional Approach | Green Chemistry Approach |

| Condensation | Base-catalyzed in organic solvent | Solvent-free grinding with solid base; Biocatalytic aldol addition |

| Reduction | Metal hydrides (e.g., NaBH4); Catalytic hydrogenation with heavy metals | Enzymatic reduction (ketoreductases) in aqueous media |

| Starting Materials | Petroleum-derived (e.g., benzaldehyde, pyruvic acid) | Bio-based feedstocks (e.g., malic acid from fermentation) |

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Reactions Involving the Olefinic Moiety (C3-C4 Double Bond)

The carbon-carbon double bond in methyl 2-hydroxy-4-phenylbut-3-enoate is activated by its conjugation with the ester carbonyl group, rendering it susceptible to a variety of addition and cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The electron-rich nature of the C3-C4 double bond facilitates electrophilic attack. Halogenation, for instance with bromine (Br₂) or chlorine (Cl₂), is expected to proceed via a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion would yield the corresponding dihalogenated product. The regioselectivity of this addition is dictated by the electronic and steric influences of the phenyl and hydroxy-ester substituents.

Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) would likely follow Markovnikov's rule, with the proton adding to the less substituted C3 position to form a more stable benzylic carbocation at C4. The subsequent attack of the halide ion at C4 would yield the 4-halo-2-hydroxy-4-phenylbutanoate.

Table 1: Predicted Products of Electrophilic Addition Reactions

| Reagent | Predicted Major Product | Reaction Type |

| Br₂ in CCl₄ | Methyl 3,4-dibromo-2-hydroxy-4-phenylbutanoate | Halogenation |

| HCl | Methyl 4-chloro-2-hydroxy-4-phenylbutanoate | Hydrohalogenation |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The conjugated system of this compound allows it to participate in cycloaddition reactions. In a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the endo rule and the steric hindrance of the substituents.

Furthermore, the activated double bond is a competent dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org Reaction with a 1,3-dipole, such as a nitrile oxide or an azide, would lead to the formation of a five-membered heterocyclic ring. wikipedia.org The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

Catalytic Hydrogenation and Selective Reduction of the Double Bond

The C3-C4 double bond can be selectively reduced to a single bond through catalytic hydrogenation. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. google.com This reaction yields methyl 2-hydroxy-4-phenylbutanoate. google.com The conditions for this reaction can be optimized to ensure the selective reduction of the alkene without affecting the ester or the secondary alcohol functionalities.

Alternatively, selective 1,4-reduction of the α,β-unsaturated system can be achieved using specific reducing agents. For instance, iridium-catalyzed transfer hydrogenation using formic acid as the hydride source has been shown to be effective for the selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. researchgate.net

Table 2: Conditions for Selective Reduction of the C3-C4 Double Bond

| Reagent/Catalyst | Product | Reaction Type |

| H₂, Pd/C | Methyl 2-hydroxy-4-phenylbutanoate | Catalytic Hydrogenation |

| HCOOH, [Ir]-catalyst | Methyl 2-hydroxy-4-phenylbutanoate | Transfer Hydrogenation |

Epoxidation, Dihydroxylation, and Oxidative Cleavage

The olefinic bond can be oxidized to form an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, methyl 2,3-epoxy-2-hydroxy-4-phenylbutanoate, is a valuable intermediate for further synthetic transformations.

Dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to yield a vicinal diol, methyl 2,3,4-trihydroxy-4-phenylbutanoate. wikipedia.orgorganic-chemistry.org The use of chiral ligands in osmium-catalyzed dihydroxylation can lead to the formation of specific stereoisomers of the diol. wikipedia.org

Oxidative cleavage of the C3-C4 double bond can be achieved through ozonolysis followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide) would yield benzaldehyde (B42025) and methyl 2-hydroxy-3-oxopropanoate. An oxidative workup (e.g., with hydrogen peroxide) would lead to benzoic acid and the corresponding oxidized derivative of the hydroxy-ester fragment.

Transformations at the Secondary Alcohol Functionality (C2-OH)

The secondary hydroxyl group at the C2 position is a key site for functional group interconversion, allowing for the synthesis of a variety of derivatives.

Esterification, Etherification, and Silylation Reactions

The secondary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form the corresponding ester. Iridium-catalyzed asymmetric allylic esterification of racemic secondary allylic alcohols with carboxylic acids has been reported as an effective method. bohrium.com

Etherification of the C2-OH group can be achieved by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods like alcohol dehydration. The allylic nature of the alcohol in this compound makes it amenable to various etherification protocols.

The hydroxyl group can also be protected by converting it into a silyl (B83357) ether. This is typically accomplished by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine (B128534). The choice of silylating agent allows for tuning the stability of the protecting group.

Table 3: Representative Transformations of the C2-OH Group

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Acetic anhydride, pyridine (B92270) | Acetate (B1210297) ester |

| Etherification | Methyl iodide, NaH | Methyl ether |

| Silylation | Trimethylsilyl chloride, imidazole | Trimethylsilyl ether |

Selective Oxidation to Carbonyl Compounds (Ketones)

The secondary alcohol functionality at the C2 position of this compound can be selectively oxidized to the corresponding α-keto-β,γ-unsaturated ester, Methyl 2-oxo-4-phenylbut-3-enoate. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the carbon-carbon double bond. Mild oxidizing agents are generally preferred for this transformation.

Commonly employed reagents for the selective oxidation of secondary alcohols to ketones include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC). Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are also highly effective methods that operate under mild conditions, minimizing side reactions. The selection of the oxidant depends on factors such as substrate tolerance to acidic or basic conditions and the desired scale of the reaction.

Table 1: Reagents for Selective Oxidation of Secondary Alcohols to Ketones

| Reagent/Method | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Mildly acidic, suitable for a wide range of substrates. |

| Pyridinium dichromate (PDC) | CH₂Cl₂, room temperature | Similar to PCC, can be used in buffered conditions. |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N, -78 °C to rt | Requires cryogenic temperatures, good for sensitive substrates. |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild, neutral conditions, short reaction times. |

Detailed research findings indicate that for allylic alcohols, reagents like manganese dioxide (MnO₂) are particularly effective for selective oxidation without affecting the double bond. Ruthenium-based catalysts in the presence of an oxidant have also been shown to be highly efficient for the oxidation of allylic alcohols to the corresponding unsaturated carbonyl compounds.

Nucleophilic Substitution and Derivatization Reactions

The hydroxyl group at the C2 position can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group, such as a tosylate or mesylate. However, direct substitution at the α-position of an α-hydroxy ester can be challenging.

Derivatization of the secondary alcohol is a more common transformation. This involves the reaction of the hydroxyl group with various electrophiles to form esters or ethers. For instance, acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding esters. Similarly, alkylation with alkyl halides under basic conditions, such as in the presence of sodium hydride, can produce ethers. These derivatizations are often employed to protect the hydroxyl group during subsequent chemical transformations on other parts of the molecule.

Table 2: Common Derivatization Reactions of Secondary Alcohols

| Reaction Type | Reagent | Product |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | Ester |

| Etherification | Alkyl halide (e.g., Methyl iodide) | Ether |

| Silylation | Silyl chloride (e.g., Trimethylsilyl chloride) | Silyl ether |

Reactivity of the Methyl Ester Group (C1-COOCH₃)

The methyl ester group is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis, Transesterification, and Ammonolysis

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-4-phenylbut-3-enoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using a large excess of water. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it is usually driven to completion by using the reactant alcohol as the solvent.

Ammonolysis: The reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This reaction, often requiring heat, involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727). The presence of a carbon-carbon double bond in the molecule can sometimes lead to competing conjugate addition of the amine, especially with α,β-unsaturated esters.

Reduction to Alcohol or Aldehyde functionalities

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, yielding 4-phenylbut-3-ene-1,2-diol. This reduction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. Careful control of the stoichiometry of the reducing agent and the reaction temperature is essential to prevent over-reduction to the alcohol.

Claisen Condensation and Other Carbanion-Mediated Reactions

Claisen Condensation: The α-hydrogen on the C2 carbon of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in a Claisen condensation with another molecule of the ester. However, the presence of the hydroxyl group at the α-position can complicate this reaction. The acidic proton of the hydroxyl group would be preferentially removed by the strong base, requiring at least two equivalents of the base to generate the enolate. Furthermore, the resulting β-keto ester product would also be an α-hydroxy ketone. Classic Claisen condensation typically requires the ester to have at least two α-hydrogens to drive the reaction to completion through the deprotonation of the product. wikipedia.org In this specific case, with only one α-hydrogen, the reaction may not proceed favorably under standard conditions.

Other Carbanion-Mediated Reactions: The enolate generated from this compound can, in principle, react with other electrophiles in alkylation or acylation reactions. However, the aforementioned issue of the acidic hydroxyl proton would need to be addressed, likely through protection of the alcohol functionality prior to attempting to generate the enolate at the α-carbon.

Reactions Involving the Phenyl Aromatic Ring (C4-Phenyl)

The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, in this case, the -CH=CH-CH(OH)-COOCH₃ group, will direct the position of the incoming electrophile. The vinyl group is generally considered to be an ortho-, para-director and an activating group due to its ability to donate electron density to the ring through resonance.

Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. The specific ratio of ortho to para products will be influenced by steric hindrance from the butenoate side chain.

Table 3: Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | Ortho, Para |

| Chlorination | Cl₂, AlCl₃ | Ortho, Para |

| Sulfonation | SO₃, H₂SO₄ | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para |

It is important to note that the reaction conditions for EAS must be chosen carefully to avoid reactions with the other functional groups in the molecule. For example, strongly acidic conditions could lead to side reactions involving the alcohol or ester functionalities.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the nature of the substituent attached to the ring—in this case, the -CH=CH-C(OH)(COOCH3) group.

The entire substituent can be compared to the styrenyl group in cinnamic acid derivatives. Studies on the nitration of ethyl cinnamate (B1238496) have shown that the conjugated side chain acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. rsc.orgrsc.org This deactivation arises from the electron-withdrawing character of the α,β-unsaturated ester system, which pulls electron density from the phenyl ring. stackexchange.com

Consequently, harsher reaction conditions are typically required for electrophilic substitution compared to simple benzene. The substitution pattern is primarily a mixture of ortho and para isomers, which is characteristic of many styrenyl systems. rsc.org The deactivating nature of the substituent destabilizes the cationic intermediate (the arenium ion) formed during the reaction, thus slowing the reaction rate. wikipedia.org

Research Findings on Analogous Systems:

Detailed studies on the nitration of ethyl cinnamate in aqueous sulfuric acid provide insight into the expected behavior of this compound. The research indicates that the vinyl group deactivates the aromatic nucleus. rsc.org Furthermore, the ratio of ortho to para substitution products can be influenced by the acidity of the reaction medium. rsc.org

| Reaction Conditions | Electrophile | Product Distribution | Reference |

|---|---|---|---|

| Nitric acid in aqueous sulfuric acid | Nitronium ion (NO₂⁺) | Mixture of ortho-nitro and para-nitro substitution products. The o:p ratio decreases with increasing acidity. | rsc.org |

| Absolute nitric acid | Nitronium ion (NO₂⁺) | Can lead to addition reactions at the side-chain double bond, forming a nitro-nitrate. | rsc.org |

For this compound, electrophilic attack would proceed via the formation of a resonance-stabilized carbocation. Attack at the para position is generally favored due to reduced steric hindrance compared to the ortho positions. libretexts.org

Lithiation and Subsequent Cross-Coupling Reactions

The presence of the acidic α-hydroxyl proton makes direct lithiation of the aromatic ring challenging without prior protection of the hydroxyl group. Treatment with a strong organolithium base, such as n-butyllithium, would preferentially deprotonate the hydroxyl group to form a lithium alkoxide.

Once the hydroxyl group is deprotonated or protected, lithiation of the aromatic ring could potentially be directed by the alkoxide or a protected hydroxyl group to the ortho position. However, a more common and versatile approach for functionalization involves cross-coupling reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds on the phenyl ring. organic-chemistry.orgrsc.org For these reactions to be employed, the molecule would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide derivative of this compound could then participate in various cross-coupling protocols.

Illustrative Cross-Coupling Pathways for a Halogenated Analog:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with a base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Vinyl | nih.gov |

| Heck Coupling | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N) | Aryl-Vinyl | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N) | Aryl-Alkynyl | acs.org |

| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl | nih.gov |

These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, providing a modular route to diverse derivatives of the parent compound. The compatibility of the α-hydroxy unsaturated ester functionality with the reaction conditions would need to be considered for each specific transformation.

Intramolecular Rearrangements and Tautomeric Equilibria of this compound

The structure of this compound is amenable to interesting equilibria and potential rearrangements.

Tautomeric Equilibria:

The most significant equilibrium for this molecule is keto-enol tautomerism. This compound is the enol tautomer of a β-keto ester, specifically Methyl 2-oxo-4-phenylbutanoate .

Figure 1: Keto-Enol Tautomerism

In most simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. wikipedia.org However, for β-dicarbonyl compounds and related systems like β-keto esters, the enol form can be substantially stabilized by two key factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, creating an extended π-system.

Intramolecular Hydrogen Bonding: A six-membered ring can be formed via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.

Research on similar β-hydroxyketo esters has confirmed that the enol tautomer is often the preferred form. nih.gov The stability of the enol form in this compound is further enhanced by conjugation with the phenyl ring.

Intramolecular Rearrangements:

While the compound itself is not a phenolic ester, it is instructive to consider rearrangements involving acyl group migration in related systems. The Fries rearrangement is a classic example where an acyl group of a phenolic ester migrates to the aromatic ring under Lewis acid catalysis to form an ortho- or para-hydroxy aryl ketone. doubtnut.comwikipedia.org This reaction proceeds through the formation of an acylium carbocation. wikipedia.org

Although a direct Fries-type rearrangement is not possible for this compound, other intramolecular processes could be envisioned under specific conditions. For example, under thermal or photochemical conditions, rearrangements involving the double bond and ester group, such as rsc.orgrsc.org-sigmatropic shifts or cyclization reactions, could potentially occur. Studies on α,β-unsaturated esters have shown that photoenolization can lead to contra-thermodynamic positional isomerization to β,γ-alkenyl esters through a photoketene hemiacetal intermediate. acs.org Such a transformation would shift the double bond out of conjugation with the ester.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules, including Methyl 2-hydroxy-4-phenylbut-3-enoate and its derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a comprehensive understanding of the molecule's connectivity, stereochemistry, and conformational preferences can be achieved.

1H NMR and 13C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding effects experienced by the protons. For instance, the protons of the phenyl group are expected to resonate in the aromatic region (typically δ 7.2-7.5 ppm). The vinyl protons will appear further downfield due to the deshielding effect of the double bond and the phenyl group. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will have a characteristic chemical shift, and the methyl protons of the ester group will appear as a singlet in the upfield region.

The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. For example, the vinyl protons will exhibit a specific coupling constant that can help determine the stereochemistry of the double bond (E or Z isomer).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached atoms. The carbonyl carbon of the ester group is typically found at the most downfield position (around 170 ppm). The carbons of the phenyl group will resonate in the aromatic region (around 125-140 ppm), while the sp² carbons of the double bond will also have characteristic chemical shifts. The carbon attached to the hydroxyl group and the methyl carbon of the ester will appear at specific upfield positions.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20-7.50 | m | - |

| Vinyl-H (C3) | 6.20-6.40 | dd | JH3-H4 ≈ 15 Hz, JH3-H2 ≈ 5 Hz |

| Vinyl-H (C4) | 6.70-6.90 | d | JH4-H3 ≈ 15 Hz |

| CH-OH (C2) | 4.50-4.70 | d | JH2-H3 ≈ 5 Hz |

| OCH₃ | 3.70-3.80 | s | - |

| OH | Variable | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 172-175 |

| Phenyl-C (quaternary) | 135-138 |

| Phenyl-CH | 127-130 |

| C4 | 132-135 |

| C3 | 125-128 |

| C2 | 70-75 |

| OCH₃ | 52-55 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the vinyl protons (H3 and H4) and between the vinyl proton H3 and the methine proton H2. This confirms the connectivity of the but-3-enoate (B1239731) chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between each proton and the carbon to which it is attached, for example, H2 with C2, H3 with C3, H4 with C4, and the methyl protons with the OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure would include:

The methyl protons of the ester group (OCH₃) to the carbonyl carbon (C=O).

The methine proton (H2) to the carbonyl carbon (C=O) and to the vinyl carbon (C4).

The vinyl proton (H4) to the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. For this compound, NOESY can help to confirm the E or Z configuration of the double bond by observing spatial correlations between the vinyl protons and the phenyl protons.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (e.e.) and, in some cases, the absolute configuration of chiral molecules. This is typically achieved by using a chiral resolving agent (CRA) or a chiral solvating agent (CSA).

The addition of a chiral auxiliary to a racemic mixture of the analyte forms diastereomeric complexes. These diastereomers have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess.

For this compound, a chiral lanthanide shift reagent or a chiral acid (like Mosher's acid) could be used to form diastereomeric esters. In the ¹H NMR spectrum, the signals for the protons near the chiral center (e.g., H2 and the OCH₃ group) would be expected to split into two distinct sets of signals, one for each enantiomer. The relative areas of these signals would directly correspond to the ratio of the enantiomers in the sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Fragmentation Patterns

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization techniques used in mass spectrometry, each providing unique information about the molecule.

ESI-MS: This is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (C₁₁H₁₂O₃, exact mass: 192.0786), HRMS-ESI would be expected to show a prominent ion at m/z 193.0864, corresponding to the protonated molecule.

EI-MS: This is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion to give a fragment at m/z 161.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 133.

Cleavage of the C2-C3 bond.

Loss of a water molecule (H₂O) from the molecular ion.

Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Ion Type |

| [C₁₁H₁₂O₃ + H]⁺ | 193.0865 | [M+H]⁺ |

| [C₁₁H₁₂O₃ + Na]⁺ | 215.0684 | [M+Na]⁺ |

| [C₁₁H₁₂O₃]⁺• | 192.0786 | Molecular Ion |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the vibrational modes of this compound would reveal characteristic peaks corresponding to its constituent parts.

The key functional groups in this compound are a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a carbon-carbon double bond (C=C), and a phenyl group. Each of these groups has distinct vibrational frequencies.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3200-3600 (broad) |

| Carbonyl (Ester, C=O) | C=O stretching | 1710-1750 |

| Alkene (C=C) | C=C stretching | 1620-1680 |

| Phenyl Group | C=C aromatic stretching | 1450-1600 |

| C-H aromatic stretching | 3000-3100 | |

| Ester (C-O) | C-O stretching | 1000-1300 |

| Methyl Group (-CH₃) | C-H stretching | 2850-3000 |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly or intramolecularly. The precise position of the C=O stretching frequency can provide insights into the electronic environment of the ester group. Conjugation with the C=C double bond is expected to lower the frequency of the C=O stretch.

For comparison, the IR spectrum of a related compound, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, shows characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H and C=C vibrations, providing a reference for the types of vibrational modes that would be observed for this compound. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. The primary chromophore in this compound is the conjugated system formed by the phenyl group, the carbon-carbon double bond, and the carbonyl group of the ester.

This extended conjugation is expected to result in strong absorption in the UV region. The principal electronic transitions would likely be π → π* transitions associated with the conjugated system. The position of the maximum absorption (λmax) would be sensitive to the solvent polarity and the specific conformation of the molecule.

Expected UV-Vis Absorption:

| Chromophore | Transition | Expected λmax (nm) |

| Phenyl-C=C-C=O | π → π | 250-350 |

| Carbonyl (C=O) | n → π | > 300 (weak) |

The high-energy π → π* transition is expected to be the most intense absorption band. The lower-energy n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is typically much weaker. Studies on similar conjugated systems, such as acetophenone (B1666503) and its derivatives, provide a basis for predicting the UV-Vis spectral properties of this compound. science-softcon.de

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

Although a crystal structure for this compound is not publicly available, we can infer the type of structural information that would be obtained by examining the crystal structures of related compounds. For instance, the crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one reveals details about the planarity of the butenone system and the relative orientation of the phenyl rings. nih.gov Similarly, the structure of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one provides insights into intramolecular hydrogen bonding and crystal packing. researchgate.net

A crystallographic study of this compound would elucidate:

Molecular Conformation: The dihedral angles between the phenyl group, the double bond, and the ester group.

Bond Parameters: Precise measurements of all bond lengths and angles.

Intermolecular Interactions: The presence of hydrogen bonds involving the hydroxyl group and packing forces in the crystal lattice.

Stereochemistry: The absolute configuration at the chiral center (C2) if a single enantiomer is crystallized.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | C=O, C=C, C-O, C-C, C-H |

| Bond Angles (°) | Angles around key atoms |

| Torsion Angles (°) | Describing the 3D shape |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

The determination of the crystal structure would provide invaluable information for understanding the structure-property relationships of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and molecular properties of Methyl 2-hydroxy-4-phenylbut-3-enoate. These calculations provide a foundational understanding of the molecule's behavior.

Conformational Analysis and Potential Energy Surfaces

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule, which in turn govern its physical and chemical properties.

Theoretical studies on structurally similar molecules, such as methyl cinnamate (B1238496), have utilized methods like UV-UV hole-burning (UV-UV HB) spectroscopy in supersonic jets to identify different conformers. nih.gov For this compound, computational approaches can be employed to map the potential energy surface (PES) by systematically rotating the key dihedral angles. These include the C-C bond between the hydroxyl-bearing carbon and the vinyl group, the C-O bond of the ester, and the C-C bond connecting the phenyl ring to the vinyl group.

Calculations would likely be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) to accurately capture both the geometry and the subtle energetic differences between conformers. The results of such an analysis would reveal the global minimum energy structure, as well as other low-energy local minima. For analogous conjugated esters, it has been shown that planar or near-planar arrangements are often favored due to the stabilizing effect of π-conjugation.

Table 1: Illustrative Conformational Energy Profile for this compound This table presents hypothetical data based on typical energy differences observed in similar molecules for illustrative purposes.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (trans) | 0.00 |

| 2 | ~0° (cis) | 2.5 |

| 3 | ~90° | 5.0 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's nucleophilic and electrophilic character can be gained. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich regions. The LUMO, conversely, is likely centered on the electron-deficient carbonyl group of the ester and the conjugated system.

The distribution and energies of these orbitals can be readily calculated using DFT. Such calculations would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO distribution would indicate where the molecule is most likely to donate electrons in a reaction, while the LUMO distribution highlights the regions most susceptible to receiving electrons. youtube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative data based on calculations for analogous conjugated esters.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. deeporigin.com These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and non-covalent interactions, which are crucial in both chemical reactions and biological contexts.

For this compound, the ESP map would be expected to show a negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are regions of high electron density and are likely to act as hydrogen bond acceptors. Conversely, a positive potential (typically colored blue) would be anticipated around the hydroxyl hydrogen, making it a potential hydrogen bond donor. wuxiapptec.com The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud.

This detailed picture of the charge distribution allows for predictions about how the molecule will interact with other reagents, solvents, and biological macromolecules.

Reaction Mechanism Elucidation and Transition State Modeling for Syntheses and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics and structures of intermediates and transition states.

Energy Barriers and Reaction Pathways for Catalyzed and Uncatalyzed Processes

A likely synthetic route to this compound is the Morita-Baylis-Hillman (MBH) reaction between benzaldehyde (B42025) and methyl acrylate (B77674), typically catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine (B1218219). rsc.orgorganic-chemistry.org

Computational modeling of the MBH reaction can elucidate the complex multi-step mechanism. Studies on similar systems have shown that the reaction proceeds through a zwitterionic enolate intermediate formed by the addition of the catalyst to the activated alkene. organic-chemistry.org This intermediate then attacks the aldehyde. A key, often rate-determining, step is the subsequent proton transfer. wikipedia.org

DFT calculations can be used to map out the entire reaction pathway, identifying all intermediates and transition states. By calculating the Gibbs free energy at each point along the reaction coordinate, the energy barriers for each step can be determined, allowing for the identification of the rate-determining step. Theoretical investigations have explored the role of different catalysts and the effect of protic additives on the reaction mechanism and energy barriers. mdpi.com

Table 3: Illustrative Calculated Energy Barriers for the Baylis-Hillman Reaction This table presents hypothetical energy barrier data for the key steps in the synthesis of this compound, based on published studies of the Baylis-Hillman reaction.

| Reaction Step | Catalyst | Calculated ΔG‡ (kcal/mol) |

| Nucleophilic Attack | DABCO | 10-15 |

| C-C Bond Formation | DABCO | 5-10 |

| Proton Transfer | DABCO | 20-25 |

| Catalyst Elimination | DABCO | <5 |

Solvation Effects and Explicit Solvent Molecule Interactions

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways: through implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For the synthesis of this compound via the MBH reaction, the polarity of the solvent can influence the stability of the charged zwitterionic intermediates. Protic solvents, in particular, can play a direct role by facilitating proton transfer steps through hydrogen bonding, thereby lowering the energy barrier of the rate-determining step.

Computational studies that include explicit solvent molecules in the transition state calculations for the proton transfer step can provide a more accurate picture of the reaction mechanism. These models can reveal how solvent molecules interact with the transition state structure and contribute to its stabilization. For instance, a methanol (B129727) molecule could form a hydrogen-bonding bridge to facilitate the proton transfer, a role that has been investigated computationally for the MBH reaction. mdpi.com

Methyl 2 Hydroxy 4 Phenylbut 3 Enoate As a Versatile Synthetic Building Block and Intermediate

Precursor in the Total Synthesis of Natural Products and Biomimetic Compounds

The structural framework of methyl 2-hydroxy-4-phenylbut-3-enoate serves as a foundational element for the synthesis of various natural product families. Its utility stems from the ability to modify its core structure through reactions targeting the double bond, hydroxyl group, and ester functionality, enabling the elaboration into more complex molecules.

The C6-C4 skeleton of this compound is closely related to the C6-C3 backbone of phenylpropanoids and can be synthetically manipulated to access these and related structures. Phenylpropanoids, such as cinnamic acid and its derivatives, are ubiquitous in plants and serve as precursors to a vast array of secondary metabolites, including flavonoids, stilbenoids, and lignans (B1203133).

The chemical utility of the this compound scaffold can be leveraged in several ways:

Oxidative Cleavage: Cleavage of the olefinic bond can shorten the carbon chain, providing access to C6-C3 (phenylpropanoid) or C6-C2 building blocks.

Reduction: Selective reduction of the ester or the double bond can yield important alcohol or saturated intermediates.

Coupling Reactions: The phenyl ring and the double bond provide handles for various coupling reactions to build the dimeric structures characteristic of lignans or the C6-C2-C6 framework of stilbenoids.

Naturally occurring phenylbutenoid dimers have been isolated from plant sources, and the synthesis of optically active versions of these compounds is an area of active research. The core structure of this compound is an ideal starting point for such synthetic endeavors.

The functional groups within this compound are well-suited for intramolecular and intermolecular reactions to form a variety of heterocyclic rings, which are core structures in many biologically active molecules.

Lactonization: The α-hydroxy ester moiety is a direct precursor to butenolides (unsaturated γ-lactones) through cyclization, a common motif in natural products.

Epoxidation and Aziridination: The double bond can be readily converted into an epoxide or, after introduction of a nitrogen functionality, an aziridine. These strained rings are versatile intermediates for ring-opening reactions to install new stereocenters.

Diels-Alder Reactions: The related compound, methyl 2-oxobut-3-enoate, has been shown to be a highly reactive dienophile in Diels-Alder reactions to form complex α-ketoesters, which are precursors to heterocycles. dtu.dk This highlights the potential of the butenoate scaffold in cycloaddition chemistry.

Multi-component Reactions: The α,β-unsaturated system can participate in multi-component reactions, such as those used to form substituted benzothiazoles from related ketones, providing a rapid route to complex heterocyclic structures. mdpi.com

In the total synthesis of large, complex molecules like polyketides and alkaloids, the use of chiral building blocks is essential for controlling stereochemistry. Chiral pool synthesis, which utilizes enantiomerically pure natural products as starting materials, is a powerful strategy. researchgate.net Enantiomerically pure forms of this compound can be employed as chiral synthons. The compound's carbon backbone can be incorporated into the main chain of a polyketide or alkaloid, with its hydroxyl group guiding the stereochemical outcome of subsequent reactions. The synthesis of complex natural products such as zaragozic acid A has been achieved using building blocks derived from simple hydroxy acids like (S)-malic acid. researchgate.net

Utility in the Construction of Pharmaceutical Intermediates and Lead Compounds

The structural motif of this compound is particularly significant in medicinal chemistry, where it functions as a key precursor for important pharmaceutical agents and as a scaffold for the development of new drug candidates.

Chiral 2-hydroxy-4-arylbutanoic acids and their derivatives are critical intermediates in the pharmaceutical industry. researchgate.net Most notably, they are precursors for the synthesis of several widely used angiotensin-converting enzyme (ACE) inhibitors. researchgate.net this compound is the direct methyl ester of the parent acid and a key intermediate in these synthetic routes.

The synthesis of these drugs relies on the asymmetric reduction of the double bond to establish the required stereochemistry. This can be achieved through biocatalytic methods using ketoreductase enzymes or through catalytic asymmetric hydrogenation. researchgate.net These processes convert the unsaturated precursor into enantiomerically pure saturated hydroxy acids or esters, which are then elaborated into the final active pharmaceutical ingredient.

| ACE Inhibitor | Therapeutic Use | Relationship to Precursor |

|---|---|---|

| Enalapril | Hypertension, Heart Failure | Synthesized from a chiral 2-hydroxy-4-phenylbutanoic acid intermediate. researchgate.net |

| Lisinopril | Hypertension, Heart Failure | Incorporates a key fragment derived from the 2-hydroxy-4-phenylbutanoic acid scaffold. researchgate.net |

| Benazepril | Hypertension | Utilizes a chiral 2-hydroxy-4-phenylbutanoic acid derivative in its synthesis. researchgate.net |

| Cilapril | Hypertension | Derived from a 2-hydroxy-4-arylbut-3-enoic acid precursor. researchgate.net |

A scaffold in medicinal chemistry is a core molecular structure upon which various substituents are attached to create a library of related compounds. This library can then be screened for biological activity to identify new lead compounds. This compound is an excellent scaffold for combinatorial chemistry due to its multiple points of diversification. A related compound, Methyl (E)-2-oxo-4-phenylbut-3-enoate, is described as a versatile small molecule scaffold. cymitquimica.com

Key modification sites on the scaffold include:

The Phenyl Ring: Aromatic substitution reactions can introduce a wide variety of functional groups at the ortho, meta, and para positions.

The Hydroxyl Group: The alcohol can be alkylated, acylated, or replaced with other functional groups (e.g., amines, halogens) to probe its role in binding to a biological target.

The Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid or converted to a range of amides, hydroxamic acids, or other ester derivatives.

The Double Bond: The olefin can be hydrogenated, epoxidized, dihydroxylated, or used in cycloaddition reactions to introduce significant structural and conformational changes.

By systematically modifying these positions, large libraries of analogs can be rapidly synthesized and evaluated, facilitating the discovery of new therapeutic agents.

| Modification Site | Reaction Type | Potential New Functional Groups |

|---|---|---|

| Phenyl Ring | Electrophilic Aromatic Substitution | -Cl, -Br, -NO₂, -OCH₃, -Alkyl |

| Hydroxyl Group | Acylation / Alkylation | -OAc, -OBn, -OTBS |

| Ester Group | Amidation | -CONH₂, -CONHR, -CONR₂ |

| Double Bond | Dihydroxylation | Diol |

| Double Bond | Hydrogenation | Saturated Alkane |

Development of Novel Organic Materials and Functional Polymers Based on this compound

This compound, while not extensively documented as a monomer in existing polymer libraries, possesses a unique combination of functional groups that makes it a highly promising candidate for the development of novel organic materials and functional polymers. Its structure, featuring a reactive alkene bond, a hydroxyl group, an ester moiety, and an aromatic phenyl ring, offers multiple avenues for polymerization and material functionalization.

The vinyl group in the butenoate chain is susceptible to various addition polymerization techniques, including free-radical, cationic, and anionic polymerization. This allows for the creation of polyolefin-type backbones where the phenyl and hydroxy-ester functionalities are pendant groups. These pendant groups can impart specific properties to the resulting polymer, such as increased thermal stability and a higher refractive index due to the phenyl rings, and hydrophilicity or sites for further modification via the hydroxyl groups.

Furthermore, the hydroxyl and methyl ester groups are suitable for condensation polymerization. The hydroxyl group can react with carboxylic acids or acyl chlorides, while the methyl ester can undergo transesterification with diols to form polyesters. This dual functionality could be exploited to create cross-linked polymers or to incorporate the molecule into existing polyester (B1180765) chains to modify their properties. The rigidity of the phenylbutenoate backbone can be expected to influence the mechanical and thermal properties of the resulting polymers.

The development of functional polymers from this compound could lead to materials with tailored characteristics. For instance, polymers incorporating this monomer could exhibit enhanced adhesive properties, making them suitable for coatings and composites. The presence of the hydroxyl group also opens up possibilities for creating biodegradable polymers, particularly through polyester linkages. The phenyl ring can be functionalized to introduce further chemical reactivity or to fine-tune the electronic and optical properties of the material.

Below is an interactive data table summarizing the potential polymerization strategies for this compound and the anticipated properties of the resulting polymers.

| Functional Group | Polymerization Method | Potential Polymer Type | Anticipated Polymer Properties |

| Alkene (C=C) | Addition Polymerization (Free-radical, Cationic, Anionic) | Polyolefin with pendant groups | Increased thermal stability, high refractive index, potential for further functionalization. |

| Hydroxyl (-OH) | Condensation Polymerization (with diacids or diacyl chlorides) | Polyester | Biodegradability, hydrophilicity, sites for cross-linking. |

| Methyl Ester (-COOCH3) | Condensation Polymerization (Transesterification with diols) | Polyester | Controlled degradation rates, modifiable mechanical properties. |

| Phenyl Ring | Can be functionalized prior to or after polymerization | Functionalized Polystyrene derivatives | Tunable optical and electronic properties, sites for metal coordination. |

Derivatization for Chemical Probes and Ligands in Biological Research

The molecular scaffold of this compound is a promising starting point for the synthesis of chemical probes and ligands for biological research. Its structural similarity to compounds known to exhibit biological activity, such as the 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters which are potent inhibitors of kynurenine-3-hydroxylase, suggests that derivatives of this compound could also interact with biological targets. nih.gov

The versatile functionality of this compound allows for straightforward derivatization to introduce reporter groups, such as fluorophores or biotin, for use as chemical probes. The hydroxyl group is a prime site for esterification or etherification with a fluorescent moiety, enabling the tracking of the molecule within biological systems. Similarly, the phenyl ring can be functionalized, for example, through electrophilic aromatic substitution, to attach a variety of tags.

For the development of biological ligands, the different functional groups can be systematically modified to optimize binding to a specific protein or enzyme. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with basic amino acid residues in a protein's active site. The hydroxyl group can act as a hydrogen bond donor or acceptor. The phenyl ring can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Structure-activity relationship (SAR) studies can be performed on a library of derivatives to identify the key structural features required for potent and selective binding. For instance, the stereochemistry of the hydroxyl group and the substitution pattern on the phenyl ring can be varied to explore the binding pocket of a target protein.

The following interactive data table outlines potential derivatization strategies for this compound to generate chemical probes and ligands.

| Functional Group | Derivatization Reaction | Potential Application | Rationale |

| Hydroxyl (-OH) | Esterification/Etherification with a fluorophore | Fluorescent Probe | Covalent attachment of a reporter group for biological imaging. |

| Methyl Ester (-COOCH3) | Hydrolysis to Carboxylic Acid | Biological Ligand | Introduction of a charged group to interact with protein active sites. |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Ligand Development (SAR studies) | Systematic modification to probe binding pocket interactions. |

| Alkene (C=C) | Epoxidation, Dihydroxylation | Introduction of new functionalities | Creation of derivatives with altered stereochemistry and polarity for SAR. |

Investigations into the Biological Activity Mechanisms of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate and Its Analogs

Cellular Pathway Modulation and Signal Transduction InterventionsNo research has been identified that investigates the effects of Methyl 2-hydroxy-4-phenylbut-3-enoate on cellular pathways or its intervention in signal transduction cascades.

Elucidation of Molecular Mechanisms in Cultured Cell Systems

While direct studies on this compound are limited, research on analogous compounds provides a framework for understanding its potential molecular interactions. For instance, studies on hydroxycinnamic acids, which share the core phenylpropanoid structure, have demonstrated that these molecules can modulate key signaling pathways involved in cellular health and disease.

One of the primary mechanisms investigated for related phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense against oxidative stress. For example, the analog 5-hydroxy-4-phenyl-butenolide has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of cytoprotective genes like heme oxygenase-1, catalase, and superoxide (B77818) dismutase. This activation enhances cellular resistance to oxidative damage. Similarly, Methyl 3,4-dihydroxybenzoate has been found to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov

Furthermore, analogs of this compound have been studied for their anti-inflammatory properties. The compound β-hydroxybutyrate, for instance, has demonstrated anti-inflammatory effects by modulating PGC-1α and FoxO1, which in turn suppresses pro-inflammatory signaling. nih.govnih.gov These findings suggest that this compound might also exert its biological effects through the modulation of critical signaling cascades that govern cellular stress responses and inflammation.

Gene Expression and Proteomic Analysis in Response to Compound Treatment